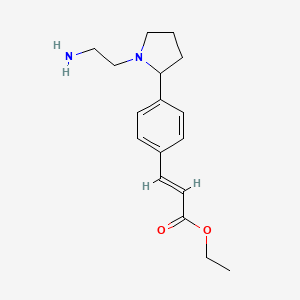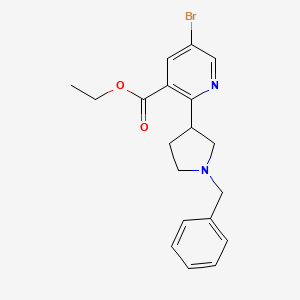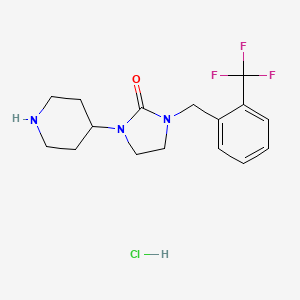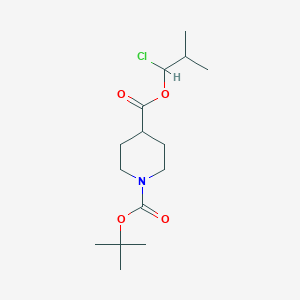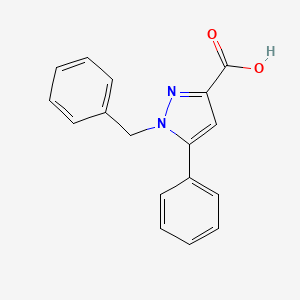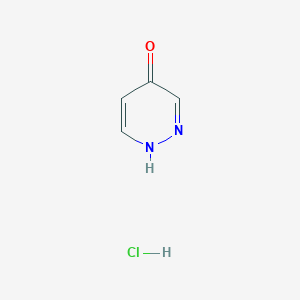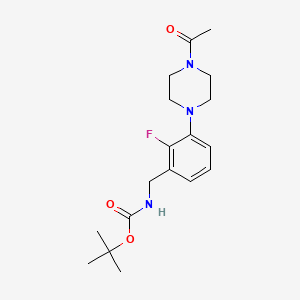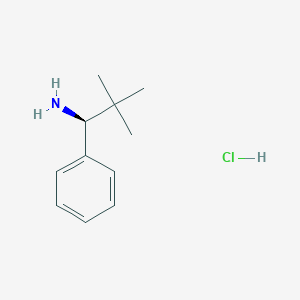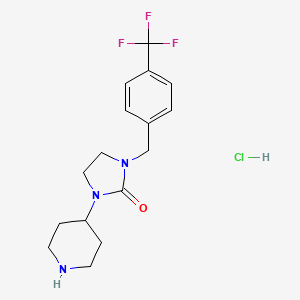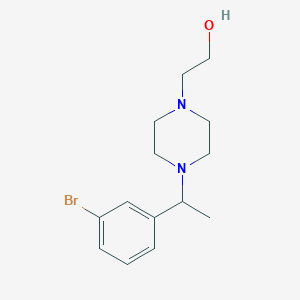
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol
Vue d'ensemble
Description
“2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 1355532-16-9 . It has a molecular weight of 313.24 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel compound was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol” are not available, the compound’s synthesis involves reactions with amines .Applications De Recherche Scientifique
Synthesis and Structural Studies :
- A study described the synthesis of a structurally similar compound, demonstrating the optimized technological parameters like raw material ratio, reaction time, and temperature for the synthesis process (Wang Jin-peng, 2013).
- Another research focused on the synthesis of piperazine derivatives, highlighting their spectral characterization and biological evaluation. This study provides insights into the chemical processes and potential biological applications of such compounds (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Pharmacological Applications :
- A paper discussed the synthesis and effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory facilitation in mice, indicating potential neurological applications (Li Ming-zhu, 2012).
Antimicrobial Activity :
- Research on new pyridine derivatives, including compounds similar to 2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol, showed variable and modest antimicrobial activity against various bacterial and fungal strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antitumor Activity :
- A study on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides explored their potential antitumor activity, suggesting a potential application in cancer research (N. Hakobyan, Z. A. Hovasyan, L. Nersesyan, A. S. Agaronyan, I. S. Danielyan, G. Panosyan, G. Gevorgyan, A. Oganesyan, 2020).
Spectral and Structural Analysis :
- An investigation into the synthesis of a new cadmium salt involving 2-(piperazin-1-yl)ethanol, closely related to the compound , provided valuable information on its spectral and structural characteristics (M. Hakimi, Z. Mardani, K. Moeini, E. Schuh, F. Mohr, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12(13-3-2-4-14(15)11-13)17-7-5-16(6-8-17)9-10-18/h2-4,11-12,18H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMNNTDLINLMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





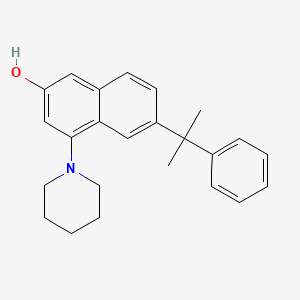
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
